molecular formula C15H21ClN4O2 B12778098 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- CAS No. 80712-23-8

1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-

Katalognummer: B12778098
CAS-Nummer: 80712-23-8
Molekulargewicht: 324.80 g/mol
InChI-Schlüssel: RKTHYKUGRFDTDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- is a chemical compound with the molecular formula C11H14ClN3O. It is known for its applications in various fields, including pharmaceuticals and chemical research .

Vorbereitungsmethoden

The synthesis of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- typically involves the reaction of 4-chlorophenylpiperazine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- can be compared with other similar compounds such as:

  • 4-(4-Chlorophenyl)piperazine-1-carboxamide
  • Cetirizine Dihydrochloride
  • Hydroxyzine Hydrochloride
  • Meclozine Dihydrochloride

These compounds share structural similarities but may differ in their specific applications and biological activities. The uniqueness of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- lies in its specific chemical structure and the resulting properties .

Eigenschaften

CAS-Nummer

80712-23-8

Molekularformel

C15H21ClN4O2

Molekulargewicht

324.80 g/mol

IUPAC-Name

4-(4-chlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C15H21ClN4O2/c1-17(2)14(21)18(3)15(22)20-10-8-19(9-11-20)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3

InChI-Schlüssel

RKTHYKUGRFDTDB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.